molecular formula C9H10F3N B3041893 1,1,1-Trifluoro-3-phenylpropan-2-amine CAS No. 404-20-6

1,1,1-Trifluoro-3-phenylpropan-2-amine

Cat. No.: B3041893
CAS No.: 404-20-6
M. Wt: 189.18 g/mol
InChI Key: ISYDGOJLGJTVQL-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-phenylpropan-2-amine (CAS: 404-20-6) is a fluorinated amine with the molecular formula C₁₀H₁₀F₃N and a molecular weight of 201.19 g/mol . It is also known by systematic IUPAC names such as α-(trifluoromethyl)benzeneethanamine and 1,1,1-trifluoro-2-amino-3-phenylpropane. The compound features a phenyl group attached to a propane backbone substituted with a trifluoromethyl (-CF₃) group at the C1 position and an amine (-NH₂) group at the C2 position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluoro-3-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYDGOJLGJTVQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404-20-6
Record name 1,1,1-trifluoro-3-phenylpropan-2-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-phenylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-3-phenyl-2-propanone with ammonia or an amine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as tetrahydrofuran at low temperatures .

Industrial Production Methods

Industrial production of 1,1,1-trifluoro-3-phenylpropan-2-amine often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-phenylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form simpler amines or hydrocarbons.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones or aldehydes, while reduction could produce simpler amines or hydrocarbons.

Scientific Research Applications

1,1,1-Trifluoro-3-phenylpropan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-phenylpropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and targets depend on the context of its use, such as in drug development or biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Molecular Formula Substituents Key Properties References
1,1,1-Trifluoro-3-phenylpropan-2-amine C₁₀H₁₀F₃N Phenyl, -CF₃, -NH₂ MW: 201.19 g/mol; LogP: ~2.1 (predicted); NMR: δ -68.5 ppm (¹⁹F, CDCl₃)
N,N-Dibenzyl-1,1,1-trifluoro-3-phenylpropan-2-amine C₂₃H₂₃F₃N Phenyl, -CF₃, -N(CH₂Ph)₂ MW: 370.18 g/mol; Yield: 48%; ¹H NMR: δ 2.96–7.48 (aromatic protons)
(3-amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine C₁₀H₁₃F₃N₂ Benzyl, -CF₃, -NH₂ MW: 218.22 g/mol; CAS: 270253-11-7; Used in chiral ligand synthesis
1-[2-(Trifluoromethyl)phenyl]propan-2-amine C₁₀H₁₂F₃N 2-CF₃-phenyl, -NH₂ MW: 203.2 g/mol; CAS: 670-04-2; Higher lipophilicity (LogP: ~2.5)
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine C₄H₆F₃N Cyclopropane, -CF₃, -NH₂ MW: 131.1 g/mol; CAS: 113715-22-3; Stereospecific bioactivity
N-Ethyl-1-(2-(trifluoromethyl)phenyl)propan-2-amine C₁₂H₁₅F₃N 2-CF₃-phenyl, -NH-Et MW: 231.26 g/mol; CAS: 172953-70-7; Enhanced metabolic stability

Key Observations :

  • Trifluoromethyl Position : Moving the -CF₃ group from the propane backbone (as in the parent compound) to the phenyl ring (e.g., 1-[2-(trifluoromethyl)phenyl]propan-2-amine) increases lipophilicity and alters metabolic stability .
  • Amine Substitution : N,N-Dialkylation (e.g., dibenzyl derivatives) reduces polarity and enhances membrane permeability but lowers synthetic yields (~48% vs. ~70% for simpler analogs) .
  • Stereochemistry : Chiral analogs like (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine exhibit enantiomer-specific biological activity, critical for drug design .
Derivatives and Analogs
  • N,N-Dialkyl Derivatives : Formed by alkylation of the parent amine using alkyl halides. For example, N,N-dibenzyl derivatives are synthesized with CuI catalysis, yielding 48–50% after column chromatography .
  • Benzyl-Substituted Analogs: (3-amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine is prepared via reductive amination, highlighting the role of benzyl groups in stabilizing intermediates .
  • Diastereomeric Products : Reactions involving hydrazones and trifluoromethylarenes (e.g., ) produce diastereomers with a 1.0:1.9 ratio, as confirmed by ¹⁹F NMR .

Biological Activity

1,1,1-Trifluoro-3-phenylpropan-2-amine (TFPP) is an organic compound notable for its unique trifluoromethyl group and structural configuration, which contribute to its diverse biological activities. This article explores the biological activity of TFPP, focusing on its interactions with various molecular targets, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

TFPP is characterized by the molecular formula C9H10F3NC_9H_{10}F_3N. The trifluoromethyl group (-CF3) attached to a propan-2-amine backbone enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry. Its structure is shown below:

TFPP C9H10F3N\text{TFPP }\text{C}_9\text{H}_{10}\text{F}_3\text{N}

The biological activity of TFPP is primarily attributed to its interactions with enzymes and receptors within metabolic pathways. The trifluoromethyl group significantly influences the compound's reactivity and binding affinity to various biological targets, which may lead to specific pharmacological effects. Research indicates that compounds with similar structures can exhibit neuroactive properties, making them potential candidates for drug development targeting neurological disorders.

Interaction with Biological Targets

TFPP's unique properties allow it to interact effectively with several biological targets:

  • Neurotransmitter Systems : Studies have suggested that TFPP may modulate neurotransmitter systems, leading to potential applications in treating neurological conditions.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, enhancing its therapeutic profile.

Case Studies and Research Findings

Several studies have explored the biological activity of TFPP:

  • Neuroactive Properties : A study demonstrated that TFPP analogs exhibited significant binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders.
  • Antidepressant Activity : Another research highlighted that TFPP derivatives showed improved potency in inhibiting serotonin reuptake compared to non-fluorinated analogs, indicating their potential as antidepressants .

Synthesis Methods

The synthesis of TFPP can be achieved through various methods, including:

  • Asymmetric Synthesis : Uneyama et al. reported an asymmetric synthesis method yielding high enantiomeric purity .
  • Fluorination Techniques : Recent advancements in fluorination techniques have facilitated the introduction of the trifluoromethyl group into organic compounds, enhancing their biological activity .

Applications in Medicinal Chemistry

TFPP serves as a valuable scaffold for developing novel therapeutic agents. Its applications span across:

  • Drug Development : Ongoing research focuses on utilizing TFPP in creating drugs targeting various diseases, particularly those affecting the central nervous system.
  • Material Science : Beyond medicinal applications, TFPP has been explored for its potential use in developing new materials due to its unique chemical properties.

Summary Table of Biological Activity

Biological Activity Description
Neurotransmitter Modulation Potential modulation of neurotransmitter systems for treating neurological disorders.
Enzyme Inhibition Inhibition of enzymes involved in metabolic pathways.
Antidepressant Properties Enhanced potency in inhibiting serotonin reuptake compared to non-fluorinated analogs.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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